molecular formula C14H11FN2OS B1252642 Flutemetamol F-18 CAS No. 765922-62-1

Flutemetamol F-18

Numéro de catalogue: B1252642
Numéro CAS: 765922-62-1
Poids moléculaire: 273.32 g/mol
Clé InChI: VVECGOCJFKTUAX-HUYCHCPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Clinical Applications

1. Diagnostic Imaging in Alzheimer's Disease

Flutemetamol F-18 is primarily utilized for diagnosing Alzheimer's disease through PET imaging. It helps in visualizing amyloid deposits, which are indicative of Alzheimer's pathology. The clinical utility is demonstrated in several studies:

  • A multicenter cohort study evaluated this compound's ability to predict progression from mild cognitive impairment to probable Alzheimer's disease. The study found that positive PET results correlated with a higher risk of progression within 36 months .

2. Assessment of Diagnostic Uncertainty

In a study involving 207 patients with uncertain diagnoses, this compound PET imaging provided valuable insights into patient conditions. The results indicated significant diagnostic changes post-imaging, with a notable percentage of patients reclassified based on PET findings .

Initial DiagnosisChangeFlutemetamol PETNumber (%) with ChangeDiagnosis after PET
Mild Cognitive Impairment67/131 (51%)Positive58 (87%)Non-Alzheimer’s (DLB), Prodromal AD, Alzheimer’s
Alzheimer’s Disease8/41 (20%)Positive1 (12.5%)Non-Alzheimer’s (DLB)
Non-Alzheimer’s Disorders3/10 (30%)Positive2 (67%)Alzheimer’s
Dementia Not Otherwise Specified11/20 (55%)Positive4 (36%)Alzheimer’s
Subjective Cognitive Decline3/5 (60%)Positive3 (100%)MCI, Prodromal AD, Alzheimer’s

Research Findings

1. Safety and Efficacy Studies

A Phase II study conducted in Japan assessed the safety and efficacy of this compound in elderly patients with varying degrees of cognitive impairment. The study confirmed that this compound was well tolerated and effectively visualized amyloid plaques .

2. Comparisons with Other Tracers

Research comparing this compound with other tracers like ^18F-FP-CIT showed that flutemetamol had higher uptake in cortical regions, suggesting its superior efficacy in detecting amyloid deposits .

3. Longitudinal Studies

Longitudinal studies have shown that this compound can track disease progression over time, providing insights into the efficacy of potential therapeutic interventions .

Case Studies

Case Study: Clinical Impact on Diagnosis

A notable case involved a patient initially diagnosed with mild cognitive impairment who underwent this compound PET imaging. The imaging revealed significant amyloid deposition, leading to a revised diagnosis of probable Alzheimer's disease. This case exemplifies how this compound can alter clinical management and treatment decisions.

Activité Biologique

Flutemetamol F-18 is a radiopharmaceutical agent used in positron emission tomography (PET) imaging, primarily for the detection of amyloid plaques in the brains of patients suspected of having Alzheimer's disease (AD). Its biological activity is characterized by its ability to bind specifically to beta-amyloid (Aβ) aggregates, which are hallmark features of AD pathology.

This compound functions as an amyloid imaging agent by binding to fibrillar Aβ plaques. Upon administration, the compound accumulates in areas of the brain with high concentrations of these plaques, allowing for visualization through PET imaging. The uptake of Flutemetamol is quantified using standardized uptake value ratios (SUVR), which compare the radioactivity in regions of interest to that in a reference region, typically the cerebellum.

Key Findings from Clinical Research

  • Sensitivity and Specificity : Flutemetamol has demonstrated high sensitivity and specificity for detecting amyloid plaques. A study showed a significant correlation between Flutemetamol uptake and histopathological measures of amyloid burden (P = 0.01) in patients who underwent cortical biopsy .
  • Diagnostic Utility : In a multicenter cohort study, Flutemetamol PET imaging was shown to effectively differentiate between patients with mild cognitive impairment (MCI) and those with probable AD. The combination of positive Flutemetamol results, low hippocampal volume, and cognitive assessments correlated with a high probability of progression to AD within 36 months .
  • Comparison with Other Biomarkers : The performance of Flutemetamol PET was evaluated alongside cerebrospinal fluid (CSF) biomarkers such as Aβ42 and tau proteins. Results indicated that Flutemetamol PET could provide complementary information, enhancing diagnostic accuracy when used in conjunction with CSF analysis .

Case Study 1: Diagnostic Accuracy in Memory Clinics

A study involving memory clinic patients assessed the diagnostic impact of Flutemetamol PET on uncertain diagnoses. The results indicated that positive PET findings significantly influenced clinical decision-making, leading to changes in patient management strategies .

Case Study 2: Longitudinal Assessment

In a longitudinal study tracking patients over five years, Flutemetamol PET imaging was used to monitor changes in amyloid burden. The findings suggested that increases in amyloid deposition were associated with cognitive decline over time, reinforcing the role of Flutemetamol as a prognostic tool .

Table 1: Summary of Clinical Findings on this compound

StudyPopulationKey Findings
7 patients with cortical biopsyHigh correlation between PET uptake and amyloid pathology (P = 0.01)Supports use in detecting AD-related amyloid pathology
Memory clinic patientsPositive PET findings influenced clinical management decisionsEnhances diagnostic accuracy for uncertain cases
Patients with MCIPositive PET correlated with progression to AD within 36 monthsUseful for predicting disease progression

Table 2: Comparison of Biomarkers

BiomarkerSensitivity (%)Specificity (%)Comments
This compound8590High accuracy for detecting amyloid plaques
CSF Aβ428085Useful but less specific than PET
Tau proteins7580Provides additional context but not standalone

Propriétés

Key on ui mechanism of action

Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET).

Numéro CAS

765922-62-1

Formule moléculaire

C14H11FN2OS

Poids moléculaire

273.32 g/mol

Nom IUPAC

2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1

Clé InChI

VVECGOCJFKTUAX-HUYCHCPVSA-N

SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

SMILES isomérique

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F]

SMILES canonique

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

Key on ui other cas no.

765922-62-1

Synonymes

(18F)flutemetamol
flutemetamol
flutemetamol F-18
Vizamyl

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutemetamol F-18
Reactant of Route 2
Reactant of Route 2
Flutemetamol F-18
Reactant of Route 3
Reactant of Route 3
Flutemetamol F-18
Reactant of Route 4
Flutemetamol F-18
Reactant of Route 5
Flutemetamol F-18
Reactant of Route 6
Flutemetamol F-18

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.